N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide
Overview
Description
“N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide” is a chemical compound with the molecular formula C10H11NO4 . It has a molecular weight of 209.19900 . The compound is also known by other names such as “benzo[1,3]dioxole-5-carboxylic acid methoxymethylamide” and "N-methoxy-N-methyl-1,3-benzodioxol-5-carboxamide" .
Synthesis Analysis
The synthesis of “N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide” involves several steps. Sodium hydroxide in water is added slowly to a solution of piperonyl chloride and N,O-dimethylhydroxylamine hydrochloride in acetonitrile . The mixture is stirred at room temperature for 0.5 h. Acetonitrile is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water . The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated. Column chromatography on silica gel eluding with ethyl acetate:hexanes (30:70) gives the title compound as a yellow oil .Molecular Structure Analysis
The molecular structure of “N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide” consists of 10 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact mass of the compound is 209.06900 .Physical And Chemical Properties Analysis
“N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide” has a predicted density of 1.289±0.06 g/cm3 . The predicted boiling point of the compound is 384.3±31.0 °C . The melting point and flash point of the compound are not available .Scientific Research Applications
- Specific Scientific Field: Agriculture
- Summary of the Application: N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide, also known as BTHWA, has been used as an inducer of systemic acquired resistance (SAR) in plants . This compound has shown significant advantages over traditional plant protection products (PPPs), making it a viable alternative .
- Methods of Application or Experimental Procedures: The compound was applied to tulips cultivated in greenhouse conditions . The response of the plants to BTHWA treatment was analyzed in terms of the extent to which the growth–immunity phenomena would occur .
- Results or Outcomes: The application of BTHWA not only provided efficient protection against fusariosis, a fungal disease, but also resulted in the stimulation of the growth and development of the plants . This stands in contrast to other results on SAR induction, where yield reduction may result from the excessive metabolic imbalance of the treated plant .
properties
IUPAC Name |
N-methoxy-N-methyl-1,3-benzodioxole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-11(13-2)10(12)7-3-4-8-9(5-7)15-6-14-8/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWNUAFRSGDCAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC2=C(C=C1)OCO2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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